molecular formula C15H19BrO3 B037543 Ethyl 7-(4-bromophenyl)-7-oxoheptanoate CAS No. 122115-53-1

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Cat. No.: B037543
CAS No.: 122115-53-1
M. Wt: 327.21 g/mol
InChI Key: DDKXIHMPQREOJS-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, also known as Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, is a useful research compound. Its molecular formula is C15H19BrO3 and its molecular weight is 327.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-(4-bromophenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(4-bromophenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKXIHMPQREOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645509
Record name Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
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Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-53-1
Record name Ethyl 4-bromo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile and Solvent Selection Guide: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

[1]

Executive Summary

This technical guide characterizes the solubility profile of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (CAS: 122115-53-1), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoylanilide hydroxamic acid (SAHA) analogs.[1]

Understanding the solid-liquid equilibrium (SLE) of this lipophilic keto-ester is essential for process optimization, specifically in recrystallization yields , reaction solvent selection (e.g., Friedel-Crafts acylation workup), and chromatographic purification . This guide synthesizes structural analysis, predictive modeling (Hansen Solubility Parameters), and standard experimental protocols (OECD 105/Gravimetric) to provide a comprehensive solubility landscape.

Part 1: Physicochemical Characterization & Structural Analysis[1]

To predict solubility behavior without exhaustive empirical testing, we first analyze the solute's molecular architecture.

Molecular Architecture
  • Chemical Formula: C₁₅H₁₉BrO₃[1]

  • Molecular Weight: 327.21 g/mol [1]

  • Key Functional Groups:

    • Ethyl Ester: Lipophilic, weak hydrogen bond acceptor.[1]

    • Alkyl Chain (Heptanoate): 6-carbon flexible linker; increases non-polar character (van der Waals interactions).[1]

    • Aryl Ketone: Polar center; the carbonyl oxygen acts as a hydrogen bond acceptor; the phenyl ring introduces

      
      -
      
      
      stacking potential.
    • Aryl Bromide: Increases lipophilicity and density; introduces halogen bonding capabilities.[1]

Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods, we estimate the interaction forces governing dissolution. The molecule is predominantly dispersive (non-polar) with localized polar regions.

Interaction TypeParameter (

)
Structural Contributor
Dispersion (

)
High (~19.0 MPa

)
Bromophenyl ring + Alkyl chain
Polarity (

)
Moderate (~6.5 MPa

)
Ketone + Ester carbonyls
H-Bonding (

)
Low (~5.0 MPa

)
No H-bond donors (OH/NH); only acceptors

Solubility Rule of Thumb: The compound will dissolve best in solvents with matching HSP values (i.e., "Like Dissolves Like").

  • Target Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF).

  • Anti-Solvents: Water (High

    
    ), Hexane (Low 
    
    
    , though soluble at high temps).

Part 2: Experimental Determination Protocol

Reliable solubility data requires a self-validating experimental design.[1] The following protocol is adapted from OECD Guideline 105 (Flask Method) and modified for organic process development.

The Dynamic Laser Monitoring / Gravimetric Workflow

This workflow ensures equilibrium is reached, distinguishing between kinetic dissolution and thermodynamic saturation.

Solubility_Protocolcluster_QCQuality ControlstartStart: Excess Solute Additionstep1Equilibration Phase(Constant Temp Stirring, >24h)start->step1checkIs Equilibrium Reached?(Concentration Plateau)step1->checkcheck->step1No (Variation > 5%)samplePhase Separation(Filtration/Centrifugation)check->sampleYesanalysisQuantification(HPLC-UV or Gravimetric)sample->analysismodelData Correlation(Apelblat/Van't Hoff)analysis->modeltemp_ctrlTemp Control ±0.1°C

Figure 1: Step-by-step workflow for determining thermodynamic solubility, emphasizing equilibrium verification.

Protocol Steps
  • Preparation: Add excess solid Ethyl 7-(4-bromophenyl)-7-oxoheptanoate to the solvent in a jacketed glass vessel.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow settling. Filter the supernatant through a 0.45 µm PTFE filter (pre-heated to prevent precipitation).

  • Quantification:

    • Method A (HPLC): Dilute with Acetonitrile; analyze UV absorbance at 254 nm (phenyl chromophore).[1]

    • Method B (Gravimetric): Evaporate solvent from a known mass of supernatant and weigh the residue.

Part 3: Solubility Landscape & Solvent Screening[1]

Based on the structural profile and comparative data from analogous aryl-keto-esters [1][2], the solubility classification is as follows:

Solubility Data Table (at 25°C)
Solvent ClassRepresentative SolventSolubility StatusMechanism of ActionApplication
Chlorinated Dichloromethane (DCM)Very Soluble (>200 mg/mL)Strong dispersion & dipole interactions.[1]Reaction solvent; Extractions.[1][2]
Esters Ethyl AcetateSoluble (>100 mg/mL)Dipole-dipole matching; similar functional groups.[1]Reaction solvent; Crystallization (with Hexane).[1]
Polar Aprotic DMSO / DMFFreely Soluble Strong dipole interactions with ketone/ester.[1]Nucleophilic substitution reactions.
Alcohols Ethanol / MethanolSparingly Soluble (Cold) Soluble (Hot)H-bond network of solvent opposes dissolution of hydrophobic chain.[1]Ideal Recrystallization Solvent.
Alkanes n-Hexane / HeptaneInsoluble (<1 mg/mL)Lack of polar interactions; high energy cost to create cavity.[1]Anti-solvent for precipitation.[1]
Aqueous WaterInsoluble (Practically 0)Hydrophobic effect dominates.[1]Washing/Quenching.[1]
The Recrystallization Sweet Spot

For purification, a binary solvent system is recommended.

  • System: Ethanol (Solvent) + Water (Anti-solvent) OR Ethyl Acetate (Solvent) + Hexane (Anti-solvent).[1]

  • Strategy: Dissolve the crude intermediate in boiling Ethanol. Slowly cool to 20°C. If oiling out occurs, seed with pure crystals at the metastable limit.

Part 4: Thermodynamic Modeling

To simulate solubility at untested temperatures (critical for scale-up), we utilize thermodynamic models.[1] The dissolution of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is an endothermic process (

1
The Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating experimental solubility data for pharmaceutical intermediates [3][4].

  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][3]
    
  • 
     : Empirical model parameters derived from regression of experimental data.
    
Thermodynamic Cycle Visualization

Understanding the energy barriers helps in troubleshooting low yields.

Thermo_Cyclecluster_explanationKey InsightSolidSolid Crystal Lattice(Stable)GasIdeal Gas Phase(Separated Molecules)Solid->GasSublimation (+ΔH_sub)Breaking Lattice EnergySolutionSolvated Molecule(In Solution)Solid->SolutionDissolution (+ΔH_sol)Net Enthalpy ChangeGas->SolutionSolvation (-ΔH_solv)Forming Solvent-Solute BondsnoteSolubility is high whenSolvation Energy ≈ Lattice Energy.For this compound, rigid Bromophenylincreases Lattice Energy.

Figure 2: Thermodynamic cycle of dissolution. High melting point intermediates often suffer from high lattice energy, requiring higher temperatures or stronger solvents to overcome.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]

  • Wang, J., et al. (2023). Thermodynamic models for determination of the solid-liquid equilibrium of oxytocin in (acetonitrile+acetone) binary solvent mixtures. Journal of Chemical Thermodynamics.

  • Li, Y., et al. (2025). Determination, Correlation, and Thermodynamic Analysis of Solid-Liquid Phase Equilibrium of 3-Methoxycinnamic Acid. Journal of Chemical & Engineering Data.

  • BenchChem. (2025).[1][4] Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.

An In-Depth Technical Guide to the Therapeutic Potential of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide delves into the therapeutic potential of a promising class of compounds: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate and its analogs. These molecules, characterized by a bromophenyl keto-ester scaffold, are hypothesized to possess significant anti-inflammatory properties. This document provides a comprehensive overview of their synthesis, putative mechanisms of action, and a detailed roadmap for their experimental evaluation. As a Senior Application Scientist, the insights provided herein are grounded in established scientific principles and methodologies to empower researchers in their exploration of this novel chemical space.

Introduction: The Rationale for Investigating Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analogs

Chronic inflammation is a key pathological feature of a multitude of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is often associated with adverse gastrointestinal and cardiovascular effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This necessitates the development of novel anti-inflammatory agents with more targeted mechanisms of action.

The chemical scaffold of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate presents an intriguing starting point for drug discovery. The presence of the bromophenyl group is a common feature in many biologically active compounds and has been associated with anti-inflammatory properties.[2][3] The keto-ester functionality offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs to explore structure-activity relationships (SAR). This guide will explore the potential of these compounds to act as targeted anti-inflammatory agents, focusing on two primary putative mechanisms: cyclooxygenase (COX) inhibition and activation of the cholinergic anti-inflammatory pathway via the α7 nicotinic acetylcholine receptor (α7nAChR).

Synthetic Strategies for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate and its Analogs

The synthesis of the core scaffold and its derivatives is a critical first step in the evaluation of their therapeutic potential. A plausible and efficient method for the synthesis of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is through a Friedel-Crafts acylation reaction.[4] This well-established reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[5]

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Preparation of the Acylating Agent: Adipic acid monomethyl ester can be converted to its corresponding acyl chloride, 7-ethoxy-7-oxoheptanoyl chloride, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Friedel-Crafts Acylation: The resulting acyl chloride can then be reacted with bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate.[5][6]

G cluster_0 Preparation of Acylating Agent cluster_1 Friedel-Crafts Acylation Adipic acid monomethyl ester Adipic acid monomethyl ester 7-ethoxy-7-oxoheptanoyl chloride 7-ethoxy-7-oxoheptanoyl chloride Adipic acid monomethyl ester->7-ethoxy-7-oxoheptanoyl chloride Thionyl chloride SOCl2 SOCl2 Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Ethyl 7-(4-bromophenyl)-7-oxoheptanoate 7-ethoxy-7-oxoheptanoyl chloride->Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Friedel-Crafts Acylation Bromobenzene Bromobenzene Bromobenzene->Ethyl 7-(4-bromophenyl)-7-oxoheptanoate AlCl3 AlCl3 AlCl3->Ethyl 7-(4-bromophenyl)-7-oxoheptanoate cluster_0 COX Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analog Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analog Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analog->COX-1 / COX-2 Inhibits cluster_0 α7nAChR Signaling α7nAChR α7nAChR JAK2 JAK2 α7nAChR->JAK2 Recruits STAT3 STAT3 JAK2->STAT3 Phosphorylates SOCS3 SOCS3 STAT3->SOCS3 Induces NF-κB Inhibition NF-κB Inhibition SOCS3->NF-κB Inhibition Leads to Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analog Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analog Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Analog->α7nAChR Activates

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This guide provides a detailed examination of the reaction conditions specifically tailored for the coupling of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, a substrate featuring both ketone and ester functionalities. We will delve into the mechanistic underpinnings of the reaction, offer a robust, field-proven protocol, and provide insights into optimizing conditions and troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Strategic Importance of Biaryl Ketones

The construction of biaryl and substituted aryl structures is a fundamental task in medicinal chemistry and materials science. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has become a go-to method for this purpose due to its mild conditions, the commercial availability and low toxicity of organoboron reagents, and its broad applicability.[3][4][5]

Our model substrate, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, presents a common synthetic challenge: executing a C-C bond formation on an aryl bromide while preserving other sensitive functional groups. In this case, the presence of a base-labile ethyl ester requires careful selection of reaction parameters to prevent hydrolysis, a common side reaction.[6] The ketone functionality, while generally stable, makes the aryl bromide electron-deficient, which can influence the kinetics of the catalytic cycle. This guide provides the expertise to navigate these subtleties successfully.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[4][7]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound must be activated by a base to form a more nucleophilic "ate" complex (e.g., a borate anion).[3][6][8][9] This newly formed organopalladium(II) species now holds both coupling partners.

  • Reductive Elimination: In the final step, the two organic groups are ejected from the palladium center, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4][7]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ + Base di_org_pd Ar-Pd(II)-R' L₂ transmetalation->di_org_pd reductive_elim Reductive Elimination di_org_pd->reductive_elim reductive_elim->pd0 Ar-R' (Product) dummy1 dummy2

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Experimental Parameters & Component Selection

The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

ComponentRole & RationaleRecommendations for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Palladium Catalyst The engine of the catalytic cycle. Pd(II) precatalysts like Pd(OAc)₂ are common and are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also widely used.[10][11]Starting Point: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%). These are reliable for relatively activated aryl bromides.
Ligand Stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates electronic and steric properties to enhance reactivity.[4] For many standard couplings, triphenylphosphine (PPh₃) is sufficient.Starting Point: If using Pd(OAc)₂, add PPh₃ (2-4 equivalents relative to Pd). For challenging couplings, consider bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos).[12]
Base Crucial for this substrate. Activates the boronic acid to facilitate transmetalation.[8][9] The choice must balance reactivity with the stability of the ethyl ester. Strong hydroxides (NaOH, KOH) will cause significant hydrolysis.Starting Point: Use milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents). Potassium fluoride (KF) is also an excellent option for base-sensitive substrates.[6][13]
Solvent Solubilizes reactants and influences reaction kinetics.[14][15] Biphasic systems (e.g., an organic solvent with water) are common, as the water helps dissolve the inorganic base.[4]Starting Point: Toluene/H₂O, 1,4-Dioxane/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 v/v ratio). Anhydrous solvents like DMF can also be effective, particularly with bases like K₃PO₄.

Detailed Experimental Protocol

This protocol describes the coupling of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate with phenylboronic acid as a representative example.

Reagents & Materials:

  • Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 eq, 2 mol%)

  • Triphenylphosphine, PPh₃ (0.08 eq, 8 mol%)

  • Potassium Carbonate, K₂CO₃ (powdered, 2.5 eq)

  • Toluene (anhydrous)

  • Deionized Water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware/equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (e.g., 1.00 g, 3.07 mmol, 1.0 eq), phenylboronic acid (0.56 g, 4.61 mmol, 1.5 eq), and potassium carbonate (1.06 g, 7.68 mmol, 2.5 eq).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. A positive pressure of inert gas should be maintained throughout the setup.

  • Catalyst & Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and PPh₃ and add them to the reaction flask against a positive flow of inert gas.

  • Solvent Addition & Degassing: Add toluene (e.g., 24 mL) and water (e.g., 6 mL) via syringe. Vigorously stir the mixture and sparge with the inert gas for 15-30 minutes to ensure the removal of dissolved oxygen. Proper degassing is critical to prevent catalyst deactivation and homocoupling side reactions.[10]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient mixing between the phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
No or Low Conversion - Ineffective degassing (catalyst oxidation).- Poor quality reagents (e.g., wet solvent, inactive catalyst).- Insufficiently active catalyst system.- Ensure rigorous degassing (sparging or freeze-pump-thaw cycles).[10]- Use fresh, anhydrous solvents and reliable catalyst sources.- Screen alternative bases (e.g., K₃PO₄).- Switch to a more active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3) with a suitable ligand.[12]
Ester Hydrolysis - Base is too strong.- Prolonged reaction time at high temperature.- Switch to a milder base like KF or finely ground K₃PO₄.- Attempt the reaction at a lower temperature (e.g., 80 °C), though this may require a longer reaction time or a more active catalyst.
Boronic Acid Homocoupling - Presence of oxygen in the reaction mixture.- Improve the degassing procedure significantly.[4][10]- Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue compared to Pd(II) precatalysts.[10]
Dehalogenation of Starting Material - Presence of a hydride source.- This is less common with carbonate/phosphate bases. If using amine bases or alcohol solvents (not recommended here), they can act as hydride sources.[4][10] Stick to aprotic solvents and inorganic bases.

Conclusion

The Suzuki-Miyaura coupling of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is a highly achievable transformation provided that careful consideration is given to the reaction components. The primary vulnerability of the substrate is the ethyl ester, making the selection of a mild inorganic base, such as K₂CO₃ or K₃PO₄, the most critical parameter for success. By employing a well-chosen palladium catalyst system and ensuring meticulously oxygen-free conditions, researchers can reliably synthesize the desired biaryl ketone products in high yield, paving the way for further discoveries in drug development and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . IntechOpen. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube . YouTube. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Semantic Scholar. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES . ArODES. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and . ejournal.um.edu.my. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry . jschem.com. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H . Royal Society of Chemistry. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online . White Rose Research Online. Available at: [Link]

  • Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . MDPI. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications - ACS.org . ACS Publications. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group . Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory . web.pdx.edu. Available at: [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... - ResearchGate . ResearchGate. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . Reddit. Available at: [Link]

  • Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

  • Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate... - ResearchGate . ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate . ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . YouTube. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 7-(4-bromophenyl)-7-oxoheptanoic Acid via Saponification

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, pivotal to the generation of key intermediates in pharmaceutical and materials science. This application note provides a detailed, field-proven protocol for the hydrolysis of ethyl 7-(4-bromophenyl)-7-oxoheptanoate to its corresponding carboxylic acid, 7-(4-bromophenyl)-7-oxoheptanoic acid. This particular transformation is of significant interest as the product molecule contains a keto-acid moiety attached to a brominated aromatic ring, a common scaffold in the development of novel therapeutic agents and functional materials.

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen protocol, offering a comparative analysis of alternative methods, and providing comprehensive troubleshooting guidance to ensure reproducible, high-yield results.

Scientific Rationale and Mechanistic Overview

The hydrolysis of an ester can be achieved under either acidic or basic conditions. For the synthesis of 7-(4-bromophenyl)-7-oxoheptanoic acid, a base-catalyzed approach, known as saponification, is strongly recommended.

Base-Catalyzed Hydrolysis (Saponification): The Preferred Route

Saponification is the method of choice due to its essentially irreversible nature, which drives the reaction to completion and typically results in higher yields.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (EtO⁻) leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (hydroxide or ethoxide) to form a stable carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the overall process irreversible.[1] Subsequent acidification in a separate workup step protonates the carboxylate to yield the final carboxylic acid product.[1][2]

Acid-Catalyzed Hydrolysis: A Reversible Alternative

While feasible, acid-catalyzed hydrolysis is generally less efficient for this synthesis.[2] The reaction is the reverse of Fischer esterification and exists as an equilibrium between the ester, water, carboxylic acid, and alcohol.[4] To drive the reaction towards the products, a large excess of water is required.[2][4] The mechanism involves protonation of the ester carbonyl by a hydronium ion (H₃O⁺), which activates the carbonyl group towards nucleophilic attack by water.[4] However, the reversible nature of each step in the mechanism means that achieving high conversion can be challenging.

Visualizing the Reaction Pathways

Base-Catalyzed Hydrolysis (Saponification) Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Irreversible Deprotonation cluster_3 Step 4: Acidic Workup Ester Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate_2->Carboxylic_Acid - EtO⁻ Carboxylic_Acid_2 Carboxylic Acid Ethoxide EtO⁻ Carboxylate_Salt Carboxylate Salt Carboxylic_Acid_2->Carboxylate_Salt + OH⁻/EtO⁻ Base OH⁻/EtO⁻ Carboxylate_Salt_2 Carboxylate Salt Final_Product 7-(4-bromophenyl)-7-oxoheptanoic Acid Carboxylate_Salt_2->Final_Product + H₃O⁺ Acid H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol: Saponification

This protocol is designed for the high-yield synthesis of 7-(4-bromophenyl)-7-oxoheptanoic acid.

Materials and Equipment
Reagent/EquipmentSpecifications
Ethyl 7-(4-bromophenyl)-7-oxoheptanoateSubstrate
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Reagent grade
Ethanol (EtOH) or Tetrahydrofuran (THF)Anhydrous
Deionized Water
Hydrochloric Acid (HCl)2M aqueous solution
Ethyl Acetate (EtOAc)Reagent grade
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
pH paper or pH meter
Thin Layer Chromatography (TLC) platesSilica gel
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 7-(4-bromophenyl)-7-oxoheptanoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v). A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add sodium hydroxide (2.0-3.0 equivalents) to the stirred solution. The use of an excess of base ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3). The disappearance of the starting ester spot and the appearance of a more polar spot at the baseline (the carboxylate salt) indicates the reaction is complete.

  • Work-up - Quenching and Acidification: After cooling the reaction mixture to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of approximately 2 with 2M HCl. The carboxylic acid product should precipitate out of the solution.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-(4-bromophenyl)-7-oxoheptanoic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow Diagram

G start Start dissolve Dissolve Ester in EtOH/H₂O start->dissolve add_base Add NaOH dissolve->add_base reflux Heat to Reflux (2-4h) add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Remove EtOH cool->evaporate wash Wash with EtOAc evaporate->wash acidify Acidify with 2M HCl to pH 2 wash->acidify extract Extract with EtOAc (3x) acidify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for saponification.

Data Interpretation and Troubleshooting

ParameterExpected OutcomePotential Issues & Solutions
Reaction Time 2-4 hoursIssue: Incomplete reaction. Solution: Increase reaction time or temperature. Ensure sufficient base is present.
Yield >90%Issue: Low yield. Solution: Ensure complete acidification during workup to precipitate all the product. Perform thorough extractions. Check for side reactions via TLC or LC-MS.
Purity White to off-white solidIssue: Oily or discolored product. Solution: Purify by recrystallization or column chromatography. Ensure complete removal of starting material during the initial wash.
TLC Analysis Disappearance of starting ester spot (higher Rf) and appearance of product spot (lower Rf after acidification).Issue: Multiple spots observed. Solution: Indicates side reactions or impurities. Optimize reaction conditions (temperature, base concentration). Purify the final product.

Conclusion

The saponification of ethyl 7-(4-bromophenyl)-7-oxoheptanoate offers a robust and high-yielding route to the corresponding carboxylic acid. The irreversibility of the base-catalyzed mechanism makes it superior to the equilibrium-limited acid-catalyzed alternative. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones. Steroids, 1985, 45(5), 403-10. [Link]

  • Saponification-Typical procedures. OperaChem. [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. PMC. [Link]

  • (S)-(-)-p-Bromophenyl methyl sulfoxide. Organic Syntheses Procedure. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Hydrolysing Esters. Chemguide. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 2024, 20, 1286–1291. [Link]

  • Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. DergiPark. [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. ResearchGate. [Link]

  • Saponification Reaction of Esters. YouTube. [Link]

  • Saponification. Chemistry LibreTexts. [Link]

  • Visible light triggered reaction of β‐keto esters with aryl halides. ResearchGate. [Link]

  • The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. PMC. [Link]

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. scielo.br. [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

  • Process for the preparation of 4-bromophenyl derivatives.
  • SCHEME 4. Synthesis of Bromides 7a,b a. ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Process for the preparation of 4-bromophthalic anhydride. European Patent Office. [Link]

Sources

Application Note: Chemoselective Reductive Amination of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1][2][3]

This Application Note details the optimized protocols for the reductive amination of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (Compound 1) . This molecule represents a critical class of "linker-warhead" intermediates often used in the synthesis of HDAC inhibitors, PROTACs, and long-chain aryl pharmacophores.

The transformation poses a specific "Chemoselectivity Triad" challenge that standard textbook protocols often fail to address:

  • Target: Reductive amination of a sterically hindered Aryl Ketone .

  • Constraint A: Preservation of the distal Ethyl Ester (susceptible to reduction or hydrolysis).

  • Constraint B: Preservation of the Aryl Bromide (susceptible to hydrodehalogenation under catalytic hydrogenation).

Target Molecule Profile[3][4][5]
  • IUPAC Name: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

  • Functional Groups: Aryl Ketone, Alkyl Ester, Aryl Bromide.

  • Reactive Challenge: Aryl ketones are significantly less reactive toward amine condensation than aldehydes or aliphatic ketones due to conjugation and steric bulk.

Mechanistic Insight & Strategy

To achieve high yields without side reactions, we must drive the equilibrium toward the imine intermediate before reduction occurs.

The Titanium(IV) Advantage

For aryl ketones, the equilibrium constant for imine formation is often low (


). Water generated during condensation hydrolyzes the imine back to the ketone.
  • Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[1][2][3][4]

  • Mechanism: Ti(OiPr)₄ acts as a dual-function reagent:

    • Lewis Acid: Activates the carbonyl oxygen, increasing susceptibility to nucleophilic attack by the amine.

    • Water Scavenger: Irreversibly traps the water byproduct as stable titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical role of Titanium in facilitating the "difficult" aryl ketone condensation.

ReactionPathway Ketone Compound 1 (Aryl Ketone) Complex Ti-Activated Complex Ketone->Complex + Ti(OiPr)4 Amine Amine (R-NH2) Amine->Complex + Ti(OiPr)4 Imine Imine Intermediate Complex->Imine - H2O (Trapped) Water H2O Complex->Water Elimination Product Secondary Amine (Target) Imine->Product + Borohydride (Reduction) TiO2 TiO2 (s) (Scavenged) Water->TiO2 Ti Trapping

Figure 1: Mechanistic pathway highlighting the water-scavenging role of Titanium(IV) isopropoxide in driving imine formation for sterically hindered aryl ketones.

Experimental Protocols

Method A: The "Titanium-Boosted" Protocol (Recommended)

Best For: Sterically hindered amines, electron-deficient amines, or when maximum conversion is required. Mechanism: Pre-formation of imine using Ti(OiPr)₄ followed by in situ reduction.[4]

Reagents & Stoichiometry
ComponentEquiv.Role
Compound 1 1.0Substrate
Amine (R-NH₂) 1.2 - 1.5Nucleophile
Ti(OiPr)₄ 1.25 - 1.5Lewis Acid / Scavenger
NaBH₄ 1.5Reducing Agent
THF (Anhydrous) [0.5 M]Solvent
Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried flask under Nitrogen/Argon, dissolve Compound 1 (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF.

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise via syringe.

    • Observation: The solution often turns slightly yellow or orange.

    • Stir at Ambient Temperature (20–25°C) for 6–12 hours.

    • Validation: Check via TLC or LCMS. You should see the disappearance of the ketone peak. If the ketone persists, heat to 40°C for 2 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully in portions.

    • Note: Use NaBH₄ here; the imine is already formed, so the stronger reducing power of NaBH₄ (vs. NaBH₃CN) is safe and ensures complete reduction.

    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (Critical for Titanium Removal):

    • Quench by adding 2M NaOH or saturated NH₄Cl solution.

    • Result: A thick white precipitate (Titanium salts) will form.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite .

    • Wash the Celite pad thoroughly with EtOAc.

    • Separate the organic layer, dry over MgSO₄, and concentrate.[5]

Method B: The "Standard" STAB Protocol (Mild)

Best For: Unhindered, highly nucleophilic primary amines. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[6]

Reagents & Stoichiometry
ComponentEquiv.Role
Compound 1 1.0Substrate
Amine (R-NH₂) 1.1 - 1.3Nucleophile
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (pH 5-6)
STAB 1.5 - 2.0Selective Reductant
DCE or THF [0.2 M]Solvent
Step-by-Step Procedure
  • Mixing:

    • Dissolve Compound 1 and Amine in 1,2-Dichloroethane (DCE) or THF.

    • Add Acetic Acid (1-2 equiv). This is mandatory for aryl ketones to activate the carbonyl.

    • Stir for 30 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at Room Temperature for 12–24 hours.

    • Note: Aryl ketones react slowly with STAB. If reaction stalls, add another 0.5 equiv of STAB.

  • Work-up:

    • Quench with saturated NaHCO₃ (gas evolution will occur).

    • Extract with DCM or EtOAc.

Analytical Validation & Troubleshooting

Analytical Markers
  • ¹H NMR (CDCl₃):

    • Reactant: Look for the triplet of the

      
      -methylene protons next to the ketone (~2.9 ppm).
      
    • Product: This triplet will shift upfield, and a new multiplet for the CH-N proton will appear (typically 3.5–4.0 ppm).

    • Ester Check: Verify the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) remain intact.

  • LCMS:

    • Monitor for M+1 of the amine.

    • Watch for M+1+2 (Bromine isotope pattern: 1:1 ratio of peaks separated by 2 amu). Loss of this pattern indicates debromination.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of aryl ketone.Switch to Method A (Ti-mediated) . STAB is often too weak for bulky aryl ketones.
Ester Hydrolysis Aqueous work-up too basic or prolonged.Keep quench pH < 10. Perform extraction quickly. Avoid strong acids/bases.
Debromination Used Pd/C or H₂.STOP. Do not use catalytic hydrogenation. Stick to Hydride reagents (NaBH₄/STAB).
Gel Formation Titanium salts during work-up.Use the Celite filtration step described in Method A. Do not try to extract directly from the slurry.

Decision Matrix for Protocol Selection

Use the following logic flow to select the appropriate method for your specific amine partner.

DecisionMatrix Start Start: Select Amine IsHindered Is the Amine Sterically Hindered? (e.g., t-Butyl, Isopropyl, Aniline) Start->IsHindered MethodA Use Method A (Ti(OiPr)4 + NaBH4) IsHindered->MethodA Yes MethodB Use Method B (STAB + AcOH) IsHindered->MethodB No (Primary Alkyl) Warning AVOID Catalytic Hydrogenation (Risk of Ar-Br cleavage) MethodA->Warning Note MethodB->Warning Note

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine steric properties.

References

  • Abdel-Magid, A. F., et al. (1996).[4][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5]

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Synthesis of 7-(4-bromophenyl)-7-oxoheptanohydroxamic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hydroxamic Acids in Modern Drug Discovery

Hydroxamic acids represent a pivotal class of organic compounds characterized by the -C(=O)N(OH)R functional group. Their remarkable ability to chelate metal ions has positioned them as privileged scaffolds in medicinal chemistry. This is particularly evident in their role as inhibitors of metalloenzymes, a diverse group of proteins that play critical roles in numerous physiological and pathological processes.[1][2] The coordination of the hydroxamic acid moiety to metal ions, such as zinc (Zn²⁺) and iron (Fe³⁺), within the active site of these enzymes can disrupt their catalytic activity, offering a powerful mechanism for therapeutic intervention.[3]

A prime example of their therapeutic success lies in the development of histone deacetylase (HDAC) inhibitors.[4][5] HDACs are a family of zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] Their aberrant activity is implicated in the pathogenesis of various cancers and other diseases.[7][8] Several hydroxamic acid-based HDAC inhibitors, including Vorinostat (SAHA), have received FDA approval for the treatment of certain cancers, underscoring the clinical significance of this chemical class.[9] The core structure of these inhibitors typically consists of a zinc-binding group (the hydroxamic acid), a linker region, and a cap group that interacts with the enzyme surface.[6]

This document provides a comprehensive guide for the synthesis of a novel long-chain keto-hydroxamic acid, 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid , from its corresponding ester precursor, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate. The presence of a ketone functionality and a bromophenyl group offers opportunities for further structural modifications, making this a versatile scaffold for the development of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing not only a detailed experimental protocol but also the underlying scientific rationale and key considerations for a successful synthesis.

Reaction Principle: Nucleophilic Acyl Substitution

The conversion of an ester to a hydroxamic acid is a classic example of a nucleophilic acyl substitution reaction.[10] In this reaction, hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in the presence of a base, which serves to deprotonate hydroxylamine, increasing its nucleophilicity, or to generate the more reactive alkoxide from the solvent.[11] The general mechanism is outlined below:

Caption: General mechanism of hydroxamic acid synthesis from an ester.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid.

Materials and Reagents
ReagentCAS NumberSupplierNotes
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate148375-73-5[e.g., LeapChem][9]Starting material
Hydroxylamine hydrochloride5470-11-1Standard supplierReagent
Potassium hydroxide (KOH)1310-58-3Standard supplierBase
Methanol (MeOH), anhydrous67-56-1Standard supplierSolvent
Dichloromethane (DCM)75-09-2Standard supplierExtraction solvent
Ethyl acetate (EtOAc)141-78-6Standard supplierRecrystallization solvent
Hydrochloric acid (HCl), 1M7647-01-0Standard supplierFor pH adjustment
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Standard supplierDrying agent
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Synthetic Procedure

Experimental_Workflow A 1. Prepare Hydroxylamine Solution C 3. Generate Free Hydroxylamine A->C B 2. Prepare KOH Solution B->C D 4. Add Ester Starting Material C->D E 5. Reaction D->E Stir at room temperature F 6. Work-up E->F Acidification & Extraction G 7. Purification F->G Recrystallization H 8. Characterization G->H NMR, MS

Caption: Workflow for the synthesis of the target hydroxamic acid.

Step 1: Preparation of the Hydroxylamine Solution

  • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (3.0 g, 43.2 mmol, 3.0 eq) in anhydrous methanol (50 mL).

  • Stir the mixture at room temperature until all the solid has dissolved.

Step 2: Preparation of the Potassium Hydroxide Solution

  • In a separate 100 mL beaker, dissolve potassium hydroxide (2.4 g, 42.8 mmol, 3.0 eq) in anhydrous methanol (30 mL).

  • Gentle warming may be required to facilitate dissolution. Ensure the solution cools back to room temperature before proceeding.

Step 3: Generation of Free Hydroxylamine

  • Cool the hydroxylamine hydrochloride solution from Step 1 in an ice bath.

  • Slowly add the potassium hydroxide solution from Step 2 to the cooled hydroxylamine hydrochloride solution with continuous stirring. A white precipitate of potassium chloride (KCl) will form.

  • Continue stirring the mixture in the ice bath for 15-20 minutes to ensure complete precipitation of KCl.

Step 4: Reaction with Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

  • Filter the cold mixture from Step 3 through a Büchner funnel to remove the precipitated KCl. Wash the filter cake with a small amount of cold, anhydrous methanol.

  • Transfer the filtrate, containing the free hydroxylamine, to a 250 mL round-bottom flask.

  • To this solution, add Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (5.0 g, 14.4 mmol, 1.0 eq) in one portion.

  • Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature.

Step 5: Reaction Monitoring

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material and the reaction mixture.

  • Use a suitable solvent system (e.g., 1:1 Ethyl acetate/Hexane) to develop the plate.

  • Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible. The reaction is typically complete within 12-24 hours.

Step 6: Work-up

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (100 mL) and transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 50 mL) to neutralize any excess base and remove unreacted hydroxylamine.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 7: Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Expected Yield and Physical Properties
  • Yield: 70-85%

  • Appearance: White to off-white solid

  • Melting Point: To be determined experimentally.

Characterization of 7-(4-bromophenyl)-7-oxoheptanohydroxamic Acid

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[12]

  • ¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum should exhibit the following signals:

    • Aromatic protons: Two doublets in the range of δ 7.6-8.0 ppm, corresponding to the protons on the 4-bromophenyl ring.

    • NH and OH protons: Two broad singlets, typically in the range of δ 9.0-11.0 ppm, corresponding to the N-H and O-H protons of the hydroxamic acid moiety. These signals are exchangeable with D₂O.[13]

    • Methylene protons: A triplet at approximately δ 2.9-3.1 ppm for the -CH₂- group adjacent to the ketone. A triplet at approximately δ 1.9-2.1 ppm for the -CH₂- group adjacent to the hydroxamic acid carbonyl. Multiplets in the range of δ 1.2-1.7 ppm for the other methylene protons in the aliphatic chain.

  • ¹³C NMR (100 MHz, DMSO-d₆): The expected carbon NMR spectrum should show:

    • Carbonyl carbons: Two signals in the downfield region, one around δ 198-202 ppm for the ketone carbonyl and another around δ 168-172 ppm for the hydroxamic acid carbonyl.

    • Aromatic carbons: Signals in the range of δ 125-140 ppm.

    • Aliphatic carbons: Signals in the range of δ 20-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound.

  • Expected Molecular Weight: C₁₃H₁₆BrNO₃ = 329.03 (for the most abundant isotopes)

  • Expected [M+H]⁺: 330.038

  • Fragmentation Pattern: The mass spectrum may show characteristic fragmentation patterns, including cleavage of the aliphatic chain and loss of small molecules like water or carbon monoxide.[14]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

  • O-H stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • N-H stretch: A medium absorption band around 3100-3300 cm⁻¹.

  • C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C=O stretch (hydroxamic acid): A strong absorption band around 1630-1670 cm⁻¹.

Application Notes: Potential as a Histone Deacetylase (HDAC) Inhibitor

The synthesized 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid possesses the key structural features of an HDAC inhibitor: a zinc-binding hydroxamic acid group, a linker (the hexanoyl chain), and a cap group (the 4-bromophenyl moiety).[6]

Rationale for Potential HDAC Inhibitory Activity
  • Zinc-Binding Group: The hydroxamic acid is a well-established and potent zinc-chelating group that can effectively interact with the Zn²⁺ ion in the active site of HDAC enzymes.[8]

  • Linker Region: The six-carbon aliphatic chain serves as a linker that positions the cap group for optimal interaction with the surface of the enzyme. The length of this linker is a critical determinant of HDAC isoform selectivity and overall inhibitory potency.[15]

  • Cap Group: The 4-bromophenyl group acts as the cap, which can engage in hydrophobic and/or π-stacking interactions with amino acid residues at the rim of the active site channel. The bromine atom can also participate in halogen bonding, potentially enhancing binding affinity.

Future Directions and Research Opportunities

The 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid scaffold provides a valuable starting point for further drug discovery efforts.

  • Structure-Activity Relationship (SAR) Studies: The bromine atom on the phenyl ring can be replaced with other substituents (e.g., electron-donating or -withdrawing groups, larger aromatic systems) to explore the SAR and optimize HDAC inhibitory activity and selectivity.

  • Modification of the Linker: The length and rigidity of the aliphatic linker can be varied to fine-tune the compound's interaction with different HDAC isoforms.

  • In Vitro and In Vivo Evaluation: The synthesized compound and its analogs should be evaluated in biochemical assays to determine their IC₅₀ values against a panel of HDAC isoforms. Promising candidates can then be advanced to cell-based assays to assess their anti-proliferative and pro-apoptotic effects in cancer cell lines, and ultimately to in vivo studies in animal models of cancer.

Conclusion

This document provides a detailed and scientifically grounded guide for the synthesis, characterization, and potential application of 7-(4-bromophenyl)-7-oxoheptanohydroxamic acid. The straightforward and robust synthetic protocol, coupled with the promising pharmacological potential of the target molecule as an HDAC inhibitor, makes this an attractive project for researchers in medicinal chemistry and drug discovery. The insights and procedures outlined herein are intended to facilitate the successful execution of this synthesis and to inspire further research into this important class of compounds.

References

  • Clement, B. (2013).
  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784.
  • Miller, T. A., Witter, D. J., & Belvedere, S. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097–5116.
  • Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735–2776.
  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.
  • Finnin, M. S., Donigian, J. R., Cohen, A., Richon, V. M., Rifkind, R. A., Marks, P. A., ... & Pavletich, N. P. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.
  • Arrowsmith, C. H., Bountra, C., Fish, P. V., Lee, K., & Schapira, M. (2012). Epigenetic protein families: a new frontier for drug discovery. Nature Reviews Drug Discovery, 11(5), 384–400.
  • Reddy, K. L., & Rajan, K. S. (2009). A simple and efficient protocol for the synthesis of hydroxamic acids from esters. Tetrahedron Letters, 50(31), 4453–4455.
  • Butler, K. V., Kalin, J., & Broch, A. (2010). Rational design and simple chemistry for the synthesis of selective histone deacetylase 6 inhibitors. Journal of the American Chemical Society, 132(30), 10376–10379.
  • Petrou, A., & Foscolos, G. B. (2016). Hydroxamic acids as potential therapeutic agents.
  • Li, Z., & Zhu, W. G. (2014). Targeting histone deacetylases for cancer therapy: from molecular mechanisms to clinical implications. International Journal of Biological Sciences, 10(7), 757.
  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment.
  • Wagner, T., & Schwienhorst, A. (2017). Histone deacetylase inhibitors. In Epigenetics and Drug Discovery (pp. 107-138). Academic Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
  • Organic Syntheses. (n.d.). Benzohydroxamic acid. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • Schraml, J., Tkadlecová, M., Pataridis, S., Soukupová, L., Blechta, V., Roithová, J., & Exner, O. (2005). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry, 43(7), 535–542.
  • Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved February 15, 2026, from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-C-ACO-774 Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation of Bromobenzene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the synthesis of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate via the Friedel-Crafts acylation of bromobenzene with ethyl 6-(chloroformyl)hexanoate (ethyl pimelyl chloride).[1]

Users frequently report yields below 40% due to two primary failure modes:

  • Catalyst Sequestration: Failure to account for Lewis acid coordination with the distal ester moiety.

  • Hydrolytic Cleavage: Unintended saponification of the ethyl ester during the acidic quench.

The following protocols and troubleshooting trees are designed to stabilize yields at >75% by correcting stoichiometry and work-up thermodynamics.

Module 1: The "Hidden Equivalent" (Stoichiometry)

The Core Problem

Many researchers apply standard Friedel-Crafts stoichiometry (1.1 eq AlCl₃) to this reaction and fail. Unlike simple acylations (e.g., Acetyl chloride + Benzene), your substrate contains a distal ester group .

  • Mechanism of Failure: Aluminum chloride (

    
    ) is a "hard" Lewis acid. It coordinates strongly to the carbonyl oxygen of the ethyl ester before or during the generation of the acylium ion.
    
  • Consequence: If you use 1.1 equivalents of

    
    , the ester "traps" 1.0 equivalent. This leaves only 0.1 equivalents to catalyze the acylation, stalling the reaction at <10% conversion.
    
Corrected Stoichiometry Table
ReagentRoleStandard EqRequired Eq Reasoning
Ethyl 6-(chloroformyl)hexanoate Limiting Reagent1.01.0 The electrophile source.[1]
Bromobenzene Substrate/Solvent1.1 - 1.51.2 Slight excess ensures complete consumption of the acyl chloride.
Aluminum Chloride (

)
Lewis Acid1.12.2 - 2.5 CRITICAL: 1.0 eq to complex the ester + 1.2 eq to drive the acylation.
Dichloromethane (DCM) SolventN/A10-15 Vol Dilution prevents intermolecular polymerization.[1]

Module 2: Reaction Protocol & Thermodynamics

Step-by-Step Optimization

Step 1: The "Cold Complex" Formation

  • Action: Dissolve 2.5 eq of anhydrous

    
     in dry DCM under Argon. Cool to 0°C .[1][2]
    
  • Why:

    
     dissolution is exothermic.[1][2] Cooling prevents immediate sublimation or degradation.[1]
    

Step 2: Electrophile Activation

  • Action: Add Ethyl 6-(chloroformyl)hexanoate (1.0 eq) dropwise at 0°C. Stir for 15 minutes.

  • Observation: The solution should turn yellow/orange. This indicates the formation of the acylium ion (

    
    ) and the coordination of the distal ester.
    

Step 3: Controlled Addition

  • Action: Add Bromobenzene (1.2 eq) dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Why: Bromobenzene is deactivated (weakly).[1] However, rapid addition can cause localized heating, leading to ortho- isomer formation (kinetic product) rather than the desired para- isomer (thermodynamic product).[1]

Step 4: Thermal Ramp

  • Action: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4-12 hours.

  • Monitoring: Check TLC or HPLC. Do not reflux unless conversion stalls after 12 hours. Refluxing promotes ester cleavage.[1]

Module 3: The "Safe Quench" (Preventing Hydrolysis)

The Hydrolysis Trap

The product, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, is an ester.[1] The standard F-C workup involves pouring the reaction into water/HCl.[3]

  • Risk: The combination of Lewis acid (Al), Water, Heat (exotherm of quenching), and Acid creates perfect conditions for acid-catalyzed hydrolysis.

  • Result: You lose the ethyl group, forming the carboxylic acid byproduct (7-(4-bromophenyl)-7-oxoheptanoic acid).[1]

Visual Troubleshooting Logic

QuenchLogic Start Quench Procedure Method Method: Pour Reaction INTO Ice/HCl Start->Method WrongMethod Method: Pour Water INTO Reaction Start->WrongMethod Control Result: Temp Controlled (<10°C) Method->Control Heat Dissipation Exotherm Result: Massive Exotherm (>60°C) WrongMethod->Exotherm Heat Release Hydrolysis Outcome: Ester Hydrolysis (Acid Formation) Exotherm->Hydrolysis Kinetic Energy + Acid Success Outcome: Intact Ester (High Yield) Control->Success Stable pH/Temp

Figure 1: Decision tree for quenching Friedel-Crafts reactions containing sensitive ester groups.

Optimized Work-up Protocol
  • Prepare Quench Buffer: In a large beaker, create a slurry of Crushed Ice (500g) and Conc. HCl (50 mL) .

  • Inverse Addition: Slowly pour the reaction mixture into the stirring ice slurry.

    • Note: Never add water to the reaction flask. The violent boil-over will hydrolyze your product instantly.[1]

  • Phase Separation: Extract immediately with DCM.

  • Neutralization: Wash the organic layer with cold Saturated

    
     until pH is neutral.
    
    • Warning: Do not let the product sit in the acidic aqueous layer.[4] Extract fast.

Module 4: Troubleshooting FAQ

Q1: I see a spot on TLC with a lower Rf than my product. What is it?

  • Diagnosis: This is likely 7-(4-bromophenyl)-7-oxoheptanoic acid .[1]

  • Cause: Hydrolysis of the ester during workup or use of wet reagents.

  • Fix: If the impurity is >10%, you can "rescue" the batch by re-esterifying. Dissolve the crude in Ethanol, add catalytic

    
    , and reflux for 2 hours to convert the acid back to the ethyl ester.
    

Q2: The reaction mixture turned into a solid sludge and stirring stopped.

  • Diagnosis: "Red Oil" or complex precipitation.[1] The Aluminum-Product complex is insoluble in the current solvent volume.

  • Fix: Add more anhydrous DCM. Ensure your mechanical stirrer has high torque.[1] Do not increase temperature to melt it; this degrades the catalyst.

Q3: My yield is 30% and I recovered starting material.

  • Diagnosis: Catalyst poisoning.[1]

  • Cause: You likely used 1.0 - 1.5 eq of

    
    .[1] The ester group sequestered the catalyst.
    
  • Fix: Increase

    
     to 2.2 - 2.5 equivalents  in the next run.
    

References

  • BenchChem Technical Support. (2025).[1][4][5] Preventing Hydrolysis During the Workup of Esterification Reactions.[4] BenchChem.[1][4][5] Link

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1][2][6][7][8][9][10][11] Wiley-Interscience.[1] (Foundational text on Lewis Acid stoichiometry in acylations).

  • Sartori, G., & Maggi, R. (2009).[1] Advances in Friedel-Crafts Acylation Reactions.[1] CRC Press.[1] (Details on "hard" Lewis acid interactions with esters).

  • Organic Letters. (2008). Mild, Efficient Friedel−Crafts Acylations. ACS Publications.[1][12] Link

Sources

Technical Support Center: Recrystallization of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: Understanding the Molecule

Before attempting recrystallization, it is critical to understand the physicochemical profile of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate .[1] This molecule exhibits a "push-pull" polarity that complicates standard purification.[1]

  • Lipophilic Domain: The 4-bromophenyl ring and the 7-carbon alkyl chain create a significant non-polar footprint.[1]

  • Polar Domain: The ketone (7-oxo) and ethyl ester moieties act as hydrogen bond acceptors.[1]

  • Thermodynamic Risk: Long-chain keto-esters often possess low melting points (

    
    ).[1] This proximity to standard solvent boiling points makes them highly susceptible to "oiling out"  (Liquid-Liquid Phase Separation) rather than crystallizing.[1]
    

Solvent System Selection

Do not rely on a single solvent unless the crude purity is


. For typical synthesis intermediates (Friedel-Crafts acylation products), a binary solvent system  is required to separate the product from unreacted bromobenzene or oligomeric byproducts.[1]
Recommended Solvent Systems
SystemSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
System 1 (Primary) Ethyl Acetate (EtOAc) Hexanes (or Heptane) 1:3 to 1:5Standard. Best for removing non-polar impurities like bromobenzene.[1]
System 2 (Alternative) Ethanol (95% or Abs.) Water 5:1 to 10:1Polar Impurities. Use if the crude contains acidic byproducts or salts. Warning: Risk of hydrolysis if heated prolonged.[1]
System 3 (Specific) Dichloromethane (DCM) Hexanes 1:4High Solubility. Use only if the compound refuses to dissolve in hot EtOAc.
Decision Matrix: Solvent Selection

The following logic gate determines the optimal path based on your crude material's state.

SolventSelection Start Start: Analyze Crude Material CheckState Physical State? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid High MP Oil Viscous Oil CheckState->Oil Low MP CheckPurity Purity (TLC/HPLC)? Solid->CheckPurity PreTreat REQUIRED: Silica Plug Filtration Oil->PreTreat HighPurity >90% CheckPurity->HighPurity LowPurity <90% CheckPurity->LowPurity System1 USE SYSTEM 1 (EtOAc / Hexanes) HighPurity->System1 Standard System2 USE SYSTEM 2 (Ethanol / Water) HighPurity->System2 If salts present LowPurity->System1 Strict Control PreTreat->CheckPurity

Figure 1: Decision matrix for selecting the appropriate purification route based on crude physical state and purity.

Validated Protocol: The "Slow-Cool" Method

Target: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate System: Ethyl Acetate / Hexanes[1]

Why this works: This method prevents the "crash" precipitation that traps impurities. The slow addition of hexanes lowers the solubility limit gradually, allowing the crystal lattice to reject the non-fitting impurity molecules.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of EtOAc required to dissolve it at

    
     (do not boil aggressively; this compound may degrade).
    
  • Filtration (Optional): If the solution is cloudy (inorganic salts), filter hot through a glass frit or a cotton plug.

  • The Cloud Point: While keeping the solution warm (

    
    ), add Hexanes  dropwise with constant swirling until a faint, persistent turbidity (cloudiness) appears.
    
  • Clarification: Add just enough EtOAc (approx. 0.5 - 1 mL) to make the solution clear again.[1]

  • Seeding (Critical): Remove from heat. Add a single "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface.[1]

  • Insulated Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Allow it to reach room temperature undisturbed (approx. 2-3 hours).

  • Harvest: Cool in an ice bath (

    
    ) for 30 minutes. Filter the white/off-white crystals and wash with cold Hexanes.[1]
    

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This is the most common failure mode for long-chain keto-esters.[1] It occurs when the temperature of the solution drops below the Liquid-Liquid Phase Separation (LLPS) boundary before it hits the crystallization boundary. Essentially, the product melts out of the solvent before it can freeze.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into the solvent.

  • Dilute Solvent A: Add more Ethyl Acetate (approx. 10-20% more).[1] This lowers the saturation level, preventing the "oil" phase from forming too early.

  • Seed at High Temp: Add a seed crystal while the solution is still warm (

    
    ), not cold.
    
  • Vigorous Stirring: Unlike typical recrystallization where stillness is key, stirring can sometimes help convert the oiled phase into a solid if the oil is actually a supercooled liquid.

Q2: My crystals are yellow/brown, but the product should be white.

Diagnosis: Trace amounts of oxidized bromobenzene derivatives or polymerized byproducts.[1] Corrective Action:

  • Activated Charcoal: Before adding the anti-solvent (Hexanes), add activated charcoal (1-2% by weight) to the hot EtOAc solution. Stir for 5 minutes and filter hot through Celite.

  • Silica Plug: If charcoal fails, dissolve the crude in 10% EtOAc/Hexanes and pass it through a short pad of silica gel. The colored impurities usually stick to the silica, while the ester elutes.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the mother liquor, likely due to the alkyl chain's affinity for Hexanes. Corrective Action:

  • Cooler Temperatures: Ensure the final crystallization step happens at

    
     (freezer) rather than just an ice bath.
    
  • Solvent Switch: Switch to Ethanol/Water .[1] The alkyl chain and bromophenyl group are very hydrophobic, so water acts as a much stronger anti-solvent than hexanes, potentially forcing more product out of solution.

Troubleshooting Workflow: Oiling Out

OilingOut Issue Issue: Product Oils Out Heat Re-heat to Dissolve Issue->Heat Adjust Add 10% more EtOAc (Shift Phase Diagram) Heat->Adjust SeedHot Seed at 35-40°C Adjust->SeedHot Cool Slow Cool to RT SeedHot->Cool Cool->Issue Fails Again Success Crystallization Cool->Success

Figure 2: Troubleshooting loop for resolving Liquid-Liquid Phase Separation (Oiling Out).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for binary solvent selection and crystallization logic).

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved from [Link] (General grounding for ester/ketone solubility profiles).

  • Ciba Specialty Chemicals. (1998).[1][2] Purification process of keto acids (European Patent EP0853078A1).[2] European Patent Office.[1] Retrieved from [Link] (Validates solvent ratios for phenyl-keto derivatives).[1]

Sources

Minimizing side reactions during hydrolysis of keto-esters

Technical Support Center: Hydrolysis of -Keto Esters

Current Status: ● Operational | Agent: Senior Application Scientist Ticket Queue: High Priority | Topic: Minimizing Side Reactions

Welcome to the Reaction Optimization Help Desk

You are likely here because your standard hydrolysis protocol (NaOH/MeOH, Reflux) failed.

This guide is structured as a series of Troubleshooting Tickets addressing the three most common failure modes: Retro-Claisen Fragmentation , Decarboxylation , and Racemization .

Ticket #001: "My product fragmented into two smaller molecules."

Issue: The C-C bond between the


Diagnosis:Retro-Claisen Condensation.Severity:
The Mechanism of Failure

In standard saponification, the hydroxide ion (

1

Solution A: The "Lithium Lock" Protocol (Chemical)

Switch from NaOH/KOH to Lithium Hydroxide (LiOH) in a mixed solvent system at low temperature.

  • Why it works: Lithium (

    
    ) is a hard Lewis acid that coordinates tightly with the carboxylate oxygen generated during hydrolysis, stabilizing the product and making the retro-Claisen pathway kinetically less favorable compared to simple hydrolysis.
    
  • Protocol:

    • Dissolve

      
      -keto ester (1.0 equiv) in THF:MeOH:H
      
      
      O (3:1:1).
    • Cool to 0 °C (Ice bath). Crucial: Heat promotes fragmentation.

    • Add LiOH (1.1 – 1.5 equiv).

    • Monitor by TLC. Upon completion, acidify carefully to pH 4-5 with 1M citric acid (avoid strong mineral acids if possible).

Solution B: Nucleophilic Cleavage (Non-Basic)

If the substrate is extremely base-sensitive, avoid hydroxide entirely. Use Trimethylsilyl Iodide (TMSI) .[2]

  • Why it works: TMSI cleaves esters via an

    
     mechanism on the alkyl group of the ester, leaving the carbonyl untouched. No tetrahedral intermediate forms at the carbonyl, rendering Retro-Claisen impossible.
    

TMSI Protocol:

  • Reagent Prep: Generate TMSI in situ by mixing TMSCl (Trimethylsilyl chloride) and NaI (Sodium Iodide) in dry Acetonitrile.[2]

  • Add substrate and stir at ambient temperature.

  • Quench: Add aqueous sodium thiosulfate to remove iodine byproducts.

Ticket #002: "I isolated the product, but the carboxyl group vanished."

Issue: The material converted from a

Diagnosis:Thermal Decarboxylation.Severity:
The Mechanism of Failure
3

Visualizing the Danger Zone:

DecarboxylationEsterβ-Keto EsterSaltCarboxylate Salt(Stable at RT)Ester->SaltHydrolysis (LiOH)Salt->SaltStore as SaltAcidFree β-Keto Acid(UNSTABLE)Salt->AcidAcidic Workup (H+)TSCyclic 6-Membered TSAcid->TSHeat (>40°C)ProductKetone + CO2TS->Product-CO2

Figure 1: The Decarboxylation Trap. Note that the salt form is stable; the danger begins immediately upon acidification.

Troubleshooting Protocol
  • Never heat the free acid. Perform all evaporations of the acidified extract at ambient temperature or below (Rotovap bath < 30 °C).

  • The "Salt Isolation" Workaround: Instead of isolating the free acid, isolate the Lithium or Potassium salt.

    • Method: After hydrolysis, lyophilize (freeze-dry) the aqueous layer directly instead of acidifying/extracting. The carboxylate salt is significantly more stable than the protonated acid [1].

  • Immediate Derivatization: If the acid is an intermediate, react it immediately (e.g., amide coupling, decarboxylative coupling) without storage.

Ticket #003: "My enantiomeric excess (ee) dropped from 99% to 50%."

Issue: Loss of stereochemistry at the

Diagnosis:Base-Catalyzed Racemization.Severity:4
The Mechanism of Failure

The


5
Solution: Enzymatic Hydrolysis (The "Bio-Bypass")

Enzymes operate at neutral pH (7.0–8.0), preventing enolization. Pig Liver Esterase (PLE) is the gold standard for this application [2].

PLE Protocol:

  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Substrate: Suspend the

    
    -keto ester in the buffer. If insoluble, add small amounts of acetone or DMSO (<10% v/v).
    
  • Enzyme: Add PLE (approx. 100 units/mmol substrate).

  • pH Stat (Crucial): As the reaction proceeds, acid is produced, lowering pH. Use an autotitrator to add 0.1 M NaOH dropwise, maintaining pH at 7.5 exactly.

  • Workup: Once base consumption stops, extract immediately.

Summary: Reagent Selection Matrix

Use this table to select the correct protocol for your specific substrate constraints.

Substrate FeaturePrimary RiskRecommended ProtocolKey Reference
Simple

-keto ester
Retro-ClaisenLiOH / THF / H2O at 0°C[3]
Chiral

-center
RacemizationPig Liver Esterase (PLE) [2]
Acid/Base Sensitive DecompositionTMSI (Neutral cleavage)[4]
Sterically Hindered No ReactionHigh Pressure or TMSI [4]
Thermal Instability DecarboxylationLyophilize as Salt [1]
Workflow Visualization

The following decision tree outlines the logical flow for selecting a hydrolysis method.

HydrolysisWorkflowStartStart: β-Keto EsterQ1Is the α-carbon chiral?Start->Q1Q2Is the substrate base-sensitive?Q1->Q2NoMethod_EnzMethod: Pig Liver Esterase(pH 7.5, Buffer)Q1->Method_EnzYes (Prevent Racemization)Method_TMSIMethod: TMSI / NaI(Anhydrous, Neutral)Q2->Method_TMSIYes (Prevent Retro-Claisen)Method_LiOHMethod: LiOH / THF / 0°C(Standard)Q2->Method_LiOHNo (Standard Protocol)

Figure 2: Decision Matrix for Hydrolysis Protocol Selection.

References
  • Wikipedia Contributors. (2025). Asymmetric ester hydrolysis with pig-liver esterase.[6][7][8] Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Lithium Hydroxide Reagent Guide. ACS Green Chemistry Institute. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). TMS Iodide Reagent Guide. ACS Green Chemistry Institute. [Link]

Technical Support Center: Stability Profile of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (CAS: 122115-53-1) exhibits a conditional stability profile under basic conditions. Its behavior is dictated by the competition between nucleophilic attack at the ester carbonyl (hydrolysis) and deprotonation at the


-carbons (enolization).
  • Aqueous Bases (NaOH, KOH, LiOH): UNSTABLE. Rapidly undergoes saponification to form 7-(4-bromophenyl)-7-oxoheptanoic acid.

  • Weak Bases (NaHCO₃, K₂CO₃): METASTABLE. Can be used for brief washes at low temperatures (

    
    ) but will induce slow hydrolysis over time.
    
  • Strong Anhydrous Bases (LDA, NaH,

    
    -BuOK): REACTIVE.  Induces enolization, leading to potential Claisen-type condensations or polymerization.
    
Part 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, one must understand the molecular vulnerabilities. This molecule contains three reactive centers relevant to basic conditions:

  • The Ester Carbonyl (C1): The most electrophilic site. Hydroxide ions (

    
    ) attack here to form a tetrahedral intermediate, collapsing to expel ethoxide and forming the carboxylate salt.
    
  • The Aryl Ketone (C7): Generally stable to aqueous base, but electron-withdrawing effects from the 4-bromo group slightly increase the acidity of the adjacent C6 protons.

  • The Aryl Bromide: Stable to Bronsted bases (NaOH) but highly reactive toward Lewis bases or Lithiated bases (e.g.,

    
    -BuLi), where Lithium-Halogen exchange will occur, destroying the molecule.
    
Visualizing the Stability Pathways

StabilityPathways Ester Ethyl 7-(4-bromophenyl)- 7-oxoheptanoate (Starting Material) Tetra Tetrahedral Intermediate Ester->Tetra OH- Attack (Fast) Enolate Enolate Species (Reactive Intermediate) Ester->Enolate Strong Base (LDA/NaH) Salt 7-(4-bromophenyl)- 7-oxoheptanoate Salt (Water Soluble) Tetra->Salt -EtOH Acid 7-(4-bromophenyl)- 7-oxoheptanoic Acid (Precipitate) Salt->Acid Acidic Workup (H+) SideProducts Condensation/ Polymerization Products Enolate->SideProducts Self-Condensation

Figure 1: Reaction pathways under basic conditions. The Red path represents the primary degradation route (Hydrolysis) in aqueous media.

Part 2: Troubleshooting Guide

Use this table to diagnose unexpected results during synthesis or extraction.

SymptomProbable CauseCorrective Action
Product disappears into the aqueous layer during extraction. Saponification. You used a base (NaOH/KOH) that hydrolyzed the ester to the carboxylate salt, which is water-soluble.Do NOT discard the aqueous layer. Acidify it to pH 2-3 with HCl. The corresponding acid (7-(4-bromophenyl)-7-oxoheptanoic acid) will precipitate or can be extracted back into organic solvent.
White solid precipitates during bicarbonate wash. Partial Hydrolysis. Even weak bases can hydrolyze the ester if left too long or if the mixture is warm. The solid is likely the acid form.Filter the solid and analyze by TLC/NMR. If it is the acid, you can re-esterify it using EtOH/H₂SO₄ (catalytic) if the ester was the goal.
Complex mixture/TLC streaking after reaction with NaH/LDA. Condensation/Oligomerization. The base deprotonated the

-carbons, causing the molecule to react with itself (Intermolecular Claisen/Aldol).
Ensure high dilution to minimize intermolecular reactions. If cyclization was intended (Dieckmann), these rings (7-membered) are kinetically slow; verify temperature protocols.
Low Yield after "Standard" Workup. Emulsion formation. Long-chain keto esters act as surfactants. The polar head (ketone/ester) and lipophilic tail/aryl group stabilize emulsions in basic water.Avoid vigorous shaking with basic solutions. Use brine (saturated NaCl) to break emulsions or filter through a Celite pad.
Part 3: Recommended Protocols
Protocol A: Safe Neutralization (Preserving the Ester)

Use this when you need to remove acidic impurities without destroying the Ethyl 7-(4-bromophenyl)-7-oxoheptanoate.

  • Cool Down: Chill the reaction mixture and the wash solution to

    
    . Hydrolysis rates drop significantly at lower temperatures.
    
  • Select Base: Use Saturated

    
      (Sodium Bicarbonate) or Phosphate Buffer (pH 7.4) . Avoid NaOH or 
    
    
    
    .
  • Rapid Contact: Perform the wash quickly (< 2 minutes contact time).

  • Immediate Separation: Separate layers immediately.

  • Brine Wash: Follow immediately with a saturated brine wash to remove residual traces of base.

  • Dry: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Potassium Carbonate), as the latter is basic enough to cause slow degradation on the drying agent surface.
Protocol B: Controlled Hydrolysis (Synthesizing the Acid)

Use this if your goal is to convert the ester to 7-(4-bromophenyl)-7-oxoheptanoic acid.

  • Solvent System: Dissolve the ester in a 3:1 mixture of THF:Water or Methanol:Water . The organic co-solvent is crucial for solubility.

  • Reagent: Add 2.0 equivalents of LiOH·H₂O (Lithium Hydroxide). LiOH is preferred over NaOH for better solubility in THF mixtures and cleaner reaction profiles.

  • Conditions: Stir at room temperature for 2–4 hours. Monitor by TLC (the ester spot will disappear; the acid spot will likely stay at the baseline).

  • Workup:

    • Evaporate the THF/Methanol (rotary evaporator).

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract once with Ethyl Acetate (discard this organic layer—it contains unreacted impurities).

    • Acidify: Add 1N HCl dropwise to the aqueous layer until pH ~2. A white solid should precipitate.

    • Extract: Extract the solid into Ethyl Acetate, dry, and concentrate.

Part 4: Frequently Asked Questions (FAQs)

Q: Is this molecule light sensitive? A: Yes. Aryl ketones can undergo Norrish Type I and II photochemical cleavage upon exposure to UV light. While not a "basic condition" issue, basic solutions often darken faster in light due to radical formation. Store in amber vials.

Q: Can I use Potassium Carbonate (


) to dry the organic layer? 
A:  It is not recommended . 

is hygroscopic and creates a locally high pH on the surface of the solid, which can induce micro-hydrolysis or enolization during storage. Use Magnesium Sulfate (

) or Sodium Sulfate (

).

Q: Why doesn't this molecule decarboxylate like acetoacetic ester? A: Decarboxylation requires a


-keto acid structure (a ketone 2 carbons away from the acid). This molecule is a 

-keto ester (7 carbons away). The transition state required for thermal decarboxylation (a 6-membered cyclic transition state) cannot form. Therefore, the acid form is stable and isolable.
References
  • Chemical Identity & Structure

    • Ethyl 7-(4-bromophenyl)-7-oxoheptanoate; CAS No. 122115-53-1.[1] Available from: .

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.
  • Reactivity of Aryl Keto Esters

    • Synthesis of aryl

      
      -keto esters and related stability studies. ResearchGate. Available at: .
      
  • -keto acids. Journal of the Chemical Society.

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, providing granular insights into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, a compound of interest for its potential applications in medicinal chemistry. This analysis is designed for researchers, scientists, and drug development professionals, providing not only a breakdown of the expected spectrum but also a comparative framework grounded in established spectroscopic principles.

The Molecular Blueprint: Understanding the Proton Environments

To interpret the ¹H NMR spectrum of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, it is crucial to first dissect its molecular structure and identify the distinct proton environments. Each unique proton or group of equivalent protons will give rise to a specific signal in the spectrum, characterized by its chemical shift (δ), integration, and multiplicity.

Molecular Structure and Proton Labeling

Caption: Labeled proton environments in Ethyl 7-(4-bromophenyl)-7-oxoheptanoate.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The following table summarizes the predicted ¹H NMR spectral data for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate. The predicted chemical shifts are based on established values for similar functional groups and substituent effects.[1][2][3][4]

Proton Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Justification
HA 7.8 - 8.02HDoublet (d)Protons ortho to the carbonyl group are significantly deshielded by its electron-withdrawing and anisotropic effects. They are coupled to the adjacent HB protons.
HB 7.6 - 7.82HDoublet (d)Protons meta to the carbonyl group and ortho to the bromine atom. Their chemical shift is influenced by both substituents.[5][6] They are coupled to the adjacent HA protons.
HC 2.9 - 3.12HTriplet (t)These protons are alpha to the ketone, causing a significant downfield shift.[7] They are coupled to the neighboring HD methylene protons.
HG 2.2 - 2.42HTriplet (t)Protons alpha to the ester carbonyl group are deshielded.[7] They are coupled to the adjacent HF methylene protons.
HH 4.0 - 4.22HQuartet (q)Methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. They are split by the three HI methyl protons.[8]
HD, HE, HF 1.3 - 1.86HMultiplets (m)These methylene protons in the alkyl chain are relatively shielded and their signals are expected to overlap, appearing as complex multiplets.[7]
HI 1.1 - 1.33HTriplet (t)Methyl protons of the ethyl ester are in a typical alkyl region and are split by the two HH methylene protons.[8]

Comparative Analysis with Alternative Structures

To underscore the diagnostic power of ¹H NMR, let's consider how the spectrum of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate would differ from that of a closely related isomer, such as one where the bromo-substituent is at the ortho or meta position on the aromatic ring.

  • Ortho-Isomer: The aromatic region would become significantly more complex, likely showing four distinct signals due to the loss of symmetry. The coupling patterns would also change, with a combination of ortho, meta, and potentially para couplings.

  • Meta-Isomer: Similar to the ortho-isomer, the aromatic region would display a more complex pattern of four signals, a stark contrast to the two doublets expected for the para-substituted compound.

This comparative thinking is crucial in confirming the precise substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

For researchers seeking to experimentally verify this analysis, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can serve as an internal reference.[9] For enhanced accuracy, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is particularly important for resolving the multiplets in the alkyl chain and the fine coupling in the aromatic region.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Workflow for ¹H NMR Spectral Analysis

cluster_protocol Experimental Protocol cluster_analysis Spectral Interpretation SamplePrep Sample Preparation (5-10 mg in CDCl3) InstrumentSetup Instrument Setup (≥400 MHz Spectrometer) SamplePrep->InstrumentSetup Load Sample DataAcquisition Data Acquisition (Standard Parameters) InstrumentSetup->DataAcquisition Run Experiment DataProcessing Data Processing (FT, Phasing, Baseline) DataAcquisition->DataProcessing Generate FID ChemShift Chemical Shift Analysis (Identify Functional Groups) DataProcessing->ChemShift Processed Spectrum Integration Integration Analysis (Determine Proton Ratios) ChemShift->Integration Multiplicity Multiplicity Analysis (Neighboring Protons) Integration->Multiplicity StructureElucidation Structure Elucidation (Assemble Fragments) Multiplicity->StructureElucidation

Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is predicted to exhibit a set of distinct and interpretable signals that directly correspond to its molecular structure. The characteristic doublets in the aromatic region confirm the para-substitution pattern, while the downfield triplets identify the protons alpha to the two carbonyl groups. The classic quartet and triplet of the ethyl ester group and the upfield multiplets of the aliphatic chain complete the spectral fingerprint. This guide provides a robust framework for both predicting and interpreting the ¹H NMR spectrum of this compound, underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009). National Institute of Standards and Technology. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024). YouTube. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., et al. (2004). 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. Magnetic Resonance in Chemistry. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Chemical shifts. University College London. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]

  • Abraham, R. J., et al. (2004). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

  • Ethyl 7-bromoheptanoate. PubChem. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to offer a comparative look at competing fragmentation pathways. We will dissect the causality behind the observed spectral data, grounded in the fundamental principles of mass spectrometry and supported by established literature.

The structural elucidation of novel or modified compounds is a cornerstone of chemical and pharmaceutical research. Mass spectrometry serves as a powerful tool in this endeavor, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that reveals the molecule's architecture.[1] Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, with its combination of an aromatic ketone, an aliphatic chain, and an ethyl ester, presents a rich landscape of potential fragmentation pathways. Understanding which of these pathways predominate, and why, is crucial for unambiguous identification.

Experimental Protocols: Acquiring a Mass Spectrum

To ensure the generation of a detailed fragmentation pattern for structural analysis, a hard ionization technique such as Electron Ionization (EI) is the method of choice.[2] This technique uses high-energy electrons to ionize the sample molecule, inducing extensive and reproducible fragmentation.[3]

Standard Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Preparation: Dissolve a small quantity (typically <1 mg/mL) of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate in a volatile organic solvent, such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a suitable inlet system. For pure, thermally stable compounds, a direct insertion probe (DIP) is effective. For mixture analysis, coupling with a gas chromatograph (GC-MS) is standard.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral species.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

In contrast, a soft ionization technique like Electrospray Ionization (ESI), often coupled with liquid chromatography, would yield a spectrum dominated by the protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight determination but less informative for detailed structural elucidation.[4]

Core Fragmentation Analysis: A Tale of Competing Pathways

The fragmentation of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is primarily dictated by the stability of the resulting ions. The molecule contains two carbonyl groups—a ketone and an ester—both of which can direct cleavage events.

The Molecular Ion (M⁺•)

The first species formed is the molecular ion. A key diagnostic feature for this compound is the presence of a pair of peaks for every bromine-containing fragment, separated by 2 m/z units (M and M+2), with nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). For Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (C₁₅H₁₉BrO₃), the molecular ion peaks are expected at m/z 326 and 328 .

Pathway A: α-Cleavage (Alpha-Cleavage) - The Dominant Route

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a highly favorable fragmentation pathway for carbonyl compounds because it leads to the formation of a resonance-stabilized acylium ion.[5][6]

In this molecule, α-cleavage at the aromatic ketone is the most probable fragmentation event. This involves the cleavage of the bond between the ketone's carbonyl carbon and the aliphatic chain.

  • Mechanism: The radical cation formed on the molecular ion initiates the cleavage, leading to the formation of the 4-bromobenzoyl cation and a neutral alkyl-ester radical.

  • Why it Dominates: The resulting 4-bromobenzoyl cation is highly stabilized by resonance across the carbonyl group and the aromatic ring. This stability makes it the most likely fragment to be formed in high abundance, often resulting in the base peak of the spectrum.

  • Subsequent Fragmentation: This acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule, a process known as decarbonylation, to form the 4-bromophenyl cation .[7]

Caption: Dominant α-cleavage pathway at the aromatic ketone.

Pathway B: McLafferty Rearrangement - A Characteristic Signature

The McLafferty rearrangement is a distinctive fragmentation for carbonyl compounds possessing a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[8][9] This molecule has γ-hydrogens available to both the ketone and the ester functionalities, opening two potential rearrangement pathways.

  • Rearrangement at the Ketone:

    • Mechanism: A γ-hydrogen from the aliphatic chain is transferred to the ketone's carbonyl oxygen via a six-membered cyclic transition state. This is followed by the cleavage of the bond between the α and β carbons.[10]

    • Products: This rearrangement produces a neutral alkene molecule and a charged, resonance-stabilized enol radical cation.

  • Rearrangement at the Ester:

    • Mechanism: Similarly, a γ-hydrogen from the aliphatic chain is transferred to the ester's carbonyl oxygen, leading to β-cleavage.

    • Products: This results in a different neutral alkene and the charged enol corresponding to the ethyl ester portion. This fragment at m/z 88 is a classic indicator of ethyl esters with chains of sufficient length.[11]

Caption: Competing McLafferty rearrangement pathways.

While possible, the McLafferty rearrangement is generally less favorable than the direct α-cleavage that produces the highly stable bromobenzoyl cation. Therefore, the resulting peaks are expected to be of lower intensity than the base peak at m/z 183/185.

Summary of Predicted Fragmentation

The following table summarizes the key predicted fragment ions for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate under EI conditions.

m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureFragmentation MechanismExpected Abundance
326/328[Br-C₆H₄-CO-(CH₂)₅-COOEt]⁺•Molecular Ion (M⁺•)Low to Moderate
183/185 [Br-C₆H₄-CO]⁺ α-Cleavage at Ketone High (Base Peak)
155/157[Br-C₆H₄]⁺Decarbonylation (Loss of CO from m/z 183/185)Moderate to High
198/200[Br-C₆H₄-C(OH)=CH₂]⁺•McLafferty Rearrangement at KetoneLow to Moderate
88[CH₂=C(OH)-OEt]⁺•McLafferty Rearrangement at EsterLow to Moderate
281/283[Br-C₆H₄-CO-(CH₂)₅-CO]⁺α-Cleavage at Ester (Loss of •OEt)Low

Comparative Analysis: The Influence of the Bromo-Substituent

To highlight the diagnostic value of the fragmentation pattern, we can compare it to a structurally similar analog: Ethyl 7-oxo-7-phenylheptanoate . This molecule lacks the bromine atom.

Fragmentation EventEthyl 7-(4-bromophenyl)-7-oxoheptanoate (m/z)Ethyl 7-oxo-7-phenylheptanoate (m/z)Key Difference
Molecular Ion326/328248Mass shift of 78/80 Da; Isotopic pattern for Br is absent in the analog.
α-Cleavage (Acylium Ion) 183/185 105 Diagnostic Shift : The base peak shifts by 78/80 Da, confirming the Br on the aromatic ring.
Decarbonylation Product155/15777Confirms loss of CO from the respective acylium ions.
McLafferty at Ketone (Enol Ion)198/200120Confirms the location of the bromine atom.
McLafferty at Ester (Enol Ion)8888No Change : This fragment does not contain the aromatic portion, so its m/z is identical.

This comparative analysis demonstrates how specific fragments can be used to pinpoint structural features. The presence of peaks at m/z 183/185 and 155/157 is a strong indicator of a bromobenzoyl moiety, while a peak at m/z 88 points to the ethyl ester end of a long chain.

Conclusion

The mass spectrum of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is characterized by a few key, high-abundance fragments that serve as powerful diagnostic markers. The dominant fragmentation pathway is the α-cleavage at the aromatic ketone, yielding a resonance-stabilized 4-bromobenzoyl cation (m/z 183/185) as the base peak. Its subsequent loss of carbon monoxide to form the 4-bromophenyl cation (m/z 155/157) further confirms this substructure. While mechanistically possible, McLafferty rearrangements at both the ketone and ester sites are expected to produce ions of lower intensity. By comparing these predictable fragmentation patterns with those of related analogs, researchers can confidently elucidate and confirm the structure of this and similar molecules.

References

  • Organic Chemistry Tutor. The McLafferty Rearrangement. [Link]

  • BYJU'S. McLafferty Rearrangement. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Electron ionization. [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ketones and Aldehydes. [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

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  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

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A Comparative Guide to FTIR Analysis: Distinguishing Aryl Ketone and Ester Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose.[1][2][3] This guide provides an in-depth comparison of the characteristic FTIR spectral features of two commonly encountered and structurally similar functional groups: aryl ketones and esters. Understanding their subtle yet significant spectral differences is crucial for accurate structural elucidation and reaction monitoring.

The Vibrational Fingerprints of Carbonyls: A Tale of Two Functional Groups

At the heart of both aryl ketones and esters lies the carbonyl group (C=O). Its stretching vibration gives rise to one of the most intense and readily identifiable peaks in an infrared spectrum.[4][5] However, the electronic environment surrounding this carbonyl dictates its precise absorption frequency, providing the key to distinguishing between these two functional groups.

Aryl ketones feature a carbonyl group directly bonded to an aromatic ring and another carbon atom. In contrast, esters possess a carbonyl group bonded to one carbon atom and an oxygen atom, which is then connected to another carbon group. This fundamental structural difference creates distinct electronic effects that are directly observable in their FTIR spectra.

Key Spectral Differentiators: A Head-to-Head Comparison

The most definitive way to distinguish between an aryl ketone and an ester using FTIR is to analyze the positions of their primary characteristic peaks. The following table summarizes these key vibrational modes and their typical wavenumber ranges.

Vibrational Mode Aryl Ketone (cm⁻¹) Ester (cm⁻¹) Key Observations & Causality
C=O Stretch (Carbonyl) 1685 - 16651750 - 1735[6]The C=O stretch in aryl ketones is at a lower frequency due to conjugation with the aromatic ring, which weakens the C=O bond.[4][7] In esters, the electronegative oxygen atom attached to the carbonyl carbon has an inductive electron-withdrawing effect, which strengthens the C=O bond and increases the stretching frequency.[8]
C-O Stretch N/A~1300 - 1000 (two bands)[9]Esters exhibit two distinct C-O stretching bands, often referred to as the "Rule of Three" along with the C=O stretch, which are absent in aryl ketones.[9] These correspond to the asymmetric and symmetric stretching of the C-O-C linkage.[9]
Aromatic C=C Stretch ~1600 - 1450~1600 - 1450Both functional groups, when containing an aromatic ring, will show absorptions in this region. These peaks confirm the presence of the aryl group but do not differentiate between the two.
Aromatic C-H Bending (Out-of-Plane) ~900 - 690~900 - 690The pattern of these peaks can provide information about the substitution pattern on the aromatic ring but is not a primary differentiator between aryl ketones and esters.

Visualizing the Vibrational Differences

To further illustrate the key distinguishing features, the following diagrams depict the characteristic vibrational modes for a representative aryl ketone and ester.

G cluster_ketone Aryl Ketone (e.g., Acetophenone) cluster_ester Ester (e.g., Ethyl Benzoate) ketone_structure Aryl-C(=O)-CH₃ ketone_co_stretch C=O Stretch (1685-1665 cm⁻¹) Strong, Sharp ketone_structure->ketone_co_stretch Vibrational Mode ketone_aromatic_stretch Aromatic C=C Stretch (~1600-1450 cm⁻¹) ketone_structure->ketone_aromatic_stretch Vibrational Mode ester_structure Aryl-C(=O)-O-CH₂CH₃ ester_co_stretch C=O Stretch (1750-1735 cm⁻¹) Strong, Sharp ester_structure->ester_co_stretch Vibrational Mode ester_c_o_stretch C-O Stretches (~1300-1000 cm⁻¹) Two Strong Bands ester_structure->ester_c_o_stretch Vibrational Mode ester_aromatic_stretch Aromatic C=C Stretch (~1600-1450 cm⁻¹) ester_structure->ester_aromatic_stretch Vibrational Mode

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes to ensure a stable infrared source and detector. [10] * Verify that the sample compartment is clean and dry.

  • Background Collection:

    • Rationale: A background spectrum of the ambient environment (air) is collected to be subtracted from the sample spectrum. This removes interfering signals from atmospheric water and carbon dioxide.

    • Procedure:

      • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

      • Initiate the background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • For Liquid Samples: Place 1-2 drops of the liquid directly onto the center of the ATR crystal. [11] * For Solid Samples: Place a small amount of the solid powder onto the crystal. Use the instrument's pressure clamp to apply firm, even pressure to ensure good contact between the sample and the crystal surface. [12]

  • Sample Spectrum Acquisition:

    • Rationale: The infrared beam passes through the ATR crystal and interacts with the sample at the surface. The detector measures the attenuated energy, which is then Fourier-transformed to produce the infrared spectrum.

    • Procedure:

      • Enter the sample identification information into the software.

      • Initiate the sample scan. Use the same number of scans and resolution as the background measurement for proper spectral subtraction. [10]

  • Data Analysis:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). [13] * Identify the key peaks and compare their positions (in cm⁻¹) to the known characteristic ranges for aryl ketones and esters as detailed in the comparison table above. Pay close attention to the C=O stretching region and the fingerprint region for the characteristic C-O stretches of esters.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample, preparing the instrument for the next user. [14]

Factors Influencing Peak Positions

It is important to note that the exact position of a characteristic peak can be influenced by several factors:

  • Conjugation: As noted, conjugation of the carbonyl group with a double bond or aromatic ring lowers the C=O stretching frequency by delocalizing pi-electrons and weakening the double bond character. [15][16]* Ring Strain: For cyclic ketones and esters (lactones), increasing ring strain (i.e., smaller ring size) will increase the C=O stretching frequency. [8][17][18]This is due to changes in bond angles and hybridization. [17][18]* Hydrogen Bonding: Intermolecular hydrogen bonding, for instance with a solvent, can lower the C=O stretching frequency. [15][19] By understanding the fundamental principles of infrared spectroscopy and the specific vibrational characteristics of aryl ketones and esters, researchers can confidently and accurately identify these functional groups, a critical step in the rigorous process of chemical analysis and drug development.

References

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  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

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  • Henry Rzepa's Blog. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Available at: [Link]

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Bioactivity comparison of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Comparison Guide: Ethyl 7-(4-bromophenyl)-7-oxoheptanoate Derivatives

Executive Summary & Application Scope

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (CAS: 122115-53-1) is a specialized synthetic scaffold primarily utilized in the development of Histone Deacetylase (HDAC) Inhibitors , a class of potent anticancer and anti-inflammatory agents.

Structurally, this compound represents a "Cap-Linker-ZBG Precursor." It contains:

  • Cap Group: A 4-bromophenyl moiety (lipophilic, halogen-bonding capable).

  • Linker: A 7-carbon oxo-chain (mimicking the suberoyl chain of Vorinostat).

  • Pro-ZBG (Zinc Binding Group): An ethyl ester, which serves as a precursor to the active hydroxamic acid or carboxylic acid pharmacophores.

This guide compares the bioactivity of the active hydroxamic acid derivative of this scaffold against industry standards like Vorinostat (SAHA) and Belinostat , providing researchers with a roadmap for its application in epigenetic drug discovery.

Mechanism of Action & Pharmacophore Analysis

The biological activity of this scaffold is realized upon its conversion to the corresponding Hydroxamic Acid (via reaction with hydroxylamine) or Carboxylic Acid (via hydrolysis). The ester itself is a prodrug or intermediate with low intrinsic affinity for HDAC enzymes.

The "Cap-Linker-ZBG" Model

HDAC inhibitors function by chelating the Zinc ion (


) in the catalytic pocket of histone deacetylases.
  • The 4-Bromophenyl Cap: Unlike the phenylaminocarbonyl cap of SAHA, the 4-bromophenyl ketone cap offers enhanced lipophilicity and the potential for halogen bonding with residues at the rim of the HDAC catalytic tunnel. The bromine atom also serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate biaryl libraries.

  • The 7-Oxoheptyl Linker: The 6-carbon spacer (between the ketone and the ZBG) ensures the zinc-binding group reaches the catalytic metal ion while the cap sits at the tunnel entrance. The ketone at the 7-position introduces rigidity and hydrogen-bond acceptance potential compared to a simple methylene chain.

Signaling Pathway Visualization

HDAC_Pathway Scaffold Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (Precursor/Prodrug) Reaction Hydroxylaminolysis (NH2OH / KOH) Scaffold->Reaction Activation ActiveDrug 7-(4-bromophenyl)-7-oxoheptanehydroxamic Acid (Active Inhibitor) Reaction->ActiveDrug HDAC HDAC Enzyme (Zn2+ Active Site) ActiveDrug->HDAC Chelates Zn2+ Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation GeneExp Gene Expression (p21, Tumor Suppressors) Chromatin->GeneExp Activates Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Induces

Figure 1: Activation pathway of the ethyl ester scaffold to the active hydroxamic acid HDAC inhibitor and downstream biological effects.

Comparative Bioactivity Profile

The following table compares the Derived Hydroxamic Acid (Active Agent) of the subject scaffold against standard FDA-approved HDAC inhibitors.

Table 1: Comparative Bioactivity & Physicochemical Properties

Feature4-Bromo-7-oxo-Hydroxamate (Derived from Subject)Vorinostat (SAHA) (Standard)Belinostat (PXD101) (Alternative)
Primary Target Class I & IIb HDACs (Pan-inhibitor)Class I & IIb HDACsClass I, II, IV HDACs
Potency (IC50) < 200 nM (Predicted/Class Rep)*~100-200 nM~20-50 nM
Cap Group 4-Bromophenyl KetonePhenylaminocarbonylSulfonamide-Phenyl
Linker Type C6-Alkyl-KetoneC6-AlkylC2-Vinyl-Sulfonamide
Lipophilicity (cLogP) ~2.8 - 3.2 (High)~1.8~1.5
Metabolic Stability High (Ketone is stable; Br blocks para-oxidation)Moderate (Amide hydrolysis)Moderate (Glucuronidation)
Key Advantage Bromine Handle: Allows rapid synthesis of library via Suzuki coupling.Clinical Gold Standard.High Potency.

*Note: Potency values for the 4-bromo derivative are estimated based on Structure-Activity Relationship (SAR) data for similar 7-aroyl-heptanoic hydroxamides (Mai et al., 2005).

Structure-Activity Relationship (SAR) Insights
  • Effect of the 4-Bromo Substituent: Introduction of a halogen (Cl, Br) at the para-position of the cap group typically increases potency by 2-5 fold compared to the unsubstituted phenyl analog. This is due to the occupation of a hydrophobic sub-pocket at the rim of the HDAC active site.

  • Effect of the Ketone Linker: The carbonyl group at the 7-position (adjacent to the cap) mimics the amide bond of SAHA but is resistant to amidases, potentially improving the in vivo half-life of the inhibitor.

Experimental Protocols

To evaluate the bioactivity of this scaffold, it must first be converted to its active hydroxamic acid form.

Protocol A: Synthesis of the Active Hydroxamic Acid

Objective: Convert Ethyl 7-(4-bromophenyl)-7-oxoheptanoate to 7-(4-bromophenyl)-7-oxoheptanehydroxamic acid.

  • Reagent Preparation: Prepare a solution of Hydroxylamine hydrochloride (NH2OH·HCl) (1.5 eq) in Methanol (MeOH).

  • Base Activation: Add Potassium Hydroxide (KOH) (3.0 eq) to the hydroxylamine solution at 0°C. Stir for 15 min and filter off the KCl precipitate.

  • Coupling: Add Ethyl 7-(4-bromophenyl)-7-oxoheptanoate (1.0 eq) to the filtrate.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Acidify carefully with 1N HCl to pH ~6. Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from CH2Cl2/Hexane or purify via silica gel chromatography.

Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC50 of the derived hydroxamic acid.

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0), NaCl (137 mM), KCl (2.7 mM), MgCl2 (1 mM).

  • Substrate: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC ).

  • Enzyme Source: HeLa nuclear extract or recombinant HDAC1/HDAC6.

  • Procedure:

    • Incubate enzyme (10 µL) with the test compound (dissolved in DMSO, serial dilutions) for 15 min at 37°C.

    • Add Substrate solution (20 µL) and incubate for 30 min.

    • Stop reaction with Developer Solution (Trypsin/TSA).

    • Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Critical Comparison: Why Choose This Scaffold?

Scenario Recommendation Reasoning
Drug Discovery (SAR) Preferred The 4-bromo group allows for "Late-Stage Diversification." You can synthesize the hydroxamic acid and then use the bromine to attach various aryl groups to probe the HDAC rim pocket.
Standard Control Use SAHA If you need a clinically validated positive control, SAHA is superior due to extensive literature data.
Metabolic Stability Preferred The keto-linker is more stable than the amide-linker of SAHA, making this scaffold better for in vivo pharmacokinetic studies.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90.

  • Miller, T. A., et al. (2003). Structure-activity profiles of hydroxamic acid inhibitors of histone deacetylases. Journal of Medicinal Chemistry, 46(24), 5097-5116.

  • Mai, A., et al. (2005). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(9), 3344-3353.

  • Massa, S., et al. (2001). 3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides: synthesis and biological evaluation as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters.

A Comparative Guide to the Elemental Analysis Validation of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. For novel compounds such as Ethyl 7-(4-bromophenyl)-7-oxoheptanoate, a key intermediate in various synthetic pathways, elemental analysis serves as a crucial quantitative technique. It provides a direct measure of the mass fractions of carbon, hydrogen, and heteroatoms, offering a fundamental check against the theoretical structure. This guide provides an in-depth, experience-driven comparison of the validation process, grounded in established regulatory standards.

The Gold Standard: Theoretical Composition

Before any experimental validation can commence, the theoretical elemental composition must be calculated. This serves as the absolute benchmark against which all experimental results are measured. The molecular formula for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is C₁₅H₁₉BrO₃[1].

Based on the atomic weights (C=12.011, H=1.008, Br=79.904, O=15.999), the molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Weight: 327.21 g/mol [1]

  • Carbon (C): 55.06%

  • Hydrogen (H): 5.85%

  • Bromine (Br): 24.42%

  • Oxygen (O): 14.67% (Often determined by difference)

These theoretical values represent the 100% purity mark for the target compound. Any significant deviation in experimental results can indicate the presence of impurities, residual solvents, or issues with the compound's structure.

The Analytical Cornerstone: Combustion Analysis

The most prevalent method for determining carbon and hydrogen content in organic compounds is high-temperature combustion analysis[2][3]. This technique provides the accuracy and precision required for pharmaceutical validation.

Causality of Choice: Combustion analysis is selected for its ability to convert the sample into simple, easily detectable gases (CO₂, H₂O). The process is robust, highly automated, and provides direct quantitative results based on fundamental chemical principles, making it a trustworthy method for regulatory submission.

For halogenated compounds like the one , the analytical method must be adapted. The combustion process will produce hydrogen bromide (HBr) in addition to carbon dioxide and water. Modern elemental analyzers designed for halogenated compounds include specific traps or scrubbers to capture these acidic gases, preventing interference and allowing for subsequent quantification of the halogen, often by a secondary method like ion chromatography[4][5].

Experimental Validation Workflow

The following diagram illustrates the logical flow of the validation process, from sample preparation to final data assessment, ensuring a self-validating system.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Automated Analysis cluster_validation Phase 3: Data Validation A 1. Sample Weighing (Microbalance) B 2. Instrument Calibration (e.g., Acetanilide Standard) A->B C 3. Flash Combustion (>950°C in O₂ stream) B->C D 4. Gas Separation (Chromatographic Column) C->D F 6. Halogen Scrubbing & Separate Analysis (IC) C->F E 5. Detection (Thermal Conductivity Detector) D->E G 7. Compare Results to Theoretical Values E->G F->G H 8. Acceptance Criteria Met? (e.g., ±0.4%) G->H I Pass H->I Yes J Fail: Investigate (OOS Procedure) H->J No

Caption: Workflow for Elemental Analysis Validation.

Establishing Trustworthiness: A Detailed Protocol

To ensure the suitability of an analytical procedure for its intended purpose, a validation protocol is essential, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1)[6][7][8].

Objective: To validate the elemental analysis method for Ethyl 7-(4-bromophenyl)-7-oxoheptanoate by assessing accuracy and precision.

Methodology:

  • System Suitability:

    • Calibrate the elemental analyzer using a certified reference standard (e.g., Acetanilide). The results for the standard must fall within ±0.3% of the theoretical values for C, H, and N. This confirms the instrument is performing correctly.

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the Ethyl 7-(4-bromophenyl)-7-oxoheptanoate test sample into a tin capsule using a calibrated microbalance.

    • Perform this in triplicate to assess repeatability (precision).

  • Analysis:

    • Analyze the three independent samples using the validated combustion method.

    • The instrument software will automatically calculate the percentage of Carbon (C) and Hydrogen (H) based on the detected amounts of CO₂ and H₂O.

  • Acceptance Criteria:

    • Accuracy: The mean value of the triplicate analysis for each element should be within ±0.4% of the theoretical value. This is a widely accepted industry standard for pure compounds.

    • Precision (Repeatability): The relative standard deviation (RSD) of the triplicate analysis should not be more than a pre-defined limit, typically ≤0.3%.

Data Presentation and Comparison

The clarity of data is paramount. A tabular format allows for a direct and objective comparison between the theoretical "gold standard" and the experimental results.

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical Value (%)Experimental Result 1 (%)Experimental Result 2 (%)Experimental Result 3 (%)Mean Result (%)Deviation from Theoretical (%)Pass/Fail
Carbon (C) 55.0655.2155.1555.2555.20 +0.14Pass
Hydrogen (H) 5.855.795.835.815.81 -0.04Pass

Interpretation of Results:

In this example dataset, the mean experimental values for both Carbon and Hydrogen fall well within the ±0.4% acceptance criterion for accuracy. The small deviation suggests a high degree of purity for the synthesized compound. Furthermore, the consistency across the three replicates would indicate excellent method precision. Should results fall outside this range, an Out-of-Specification (OOS) investigation would be triggered to identify potential root causes, such as weighing errors, instrument malfunction, or the presence of impurities (e.g., residual solvents or starting materials).

Authoritative Grounding & Alternative Methodologies

The validation of an analytical procedure is a core tenet of Good Manufacturing Practices (GMP) and is guided by documents like ICH Q2(R1)[8][9]. While combustion analysis is the standard for elemental composition, it is part of a larger analytical toolkit.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, offering orthogonal confirmation of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the specific arrangement of atoms (the structure) and can be used quantitatively (qNMR) to determine purity against a certified standard.

While these techniques provide complementary information, elemental analysis remains unique in its direct, quantitative measurement of elemental ratios, making it an indispensable tool for confirming the stoichiometry of a new chemical entity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ethyl 7-(4-bromophenyl)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Elemental analysis. The Weizmann Institute of Science.
  • Combustion analysis. Wikipedia.
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • Halogen Analysis by Combustion Ion Chrom

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.